molecular formula C20H20N2O3S B3533136 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No.: B3533136
M. Wt: 368.5 g/mol
InChI Key: WEQQDAFXPVNLAE-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative with a thioether and a 3,4-dimethoxyphenyl group. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and they are often used in medicinal chemistry due to their bioactive properties . The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals, and it can contribute to the bioactivity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a thioether linkage, and a 3,4-dimethoxyphenyl group. These functional groups could potentially allow for various intermolecular interactions, such as pi stacking and hydrogen bonding, which could influence the compound’s behavior in biological systems .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings and the thioether linkage could potentially increase the compound’s hydrophobicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinoline derivatives have been found to exhibit a wide range of bioactivities, including antimalarial, antibacterial, and anticancer activities .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The study of quinoline derivatives is a vibrant field due to their diverse bioactivities. Future research could potentially focus on exploring the bioactivity of this compound and optimizing its properties for medicinal applications .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-18-8-7-14(10-19(18)25-2)17(23)12-26-20-15(11-21)9-13-5-3-4-6-16(13)22-20/h7-10H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQDAFXPVNLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=C(C=C3CCCCC3=N2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 3
Reactant of Route 3
2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 4
Reactant of Route 4
2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 5
2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

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